N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is a complex organotin compound It is characterized by the presence of a trimethylstannyl group attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves multiple steps. One common method includes the reaction of N-methylbutan-1-amine with trimethylstannyl chloride in the presence of a base to form the trimethylstannyl derivative. This intermediate is then reacted with carbon disulfide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be employed in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the formation of stable complexes with metal ions, while the sulfanylcarbonothioyl moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-butylamine: A simpler amine with similar structural features but lacking the organotin and sulfur components.
Trimethylstannyl derivatives: Compounds with the trimethylstannyl group but different functional groups attached.
Sulfur-containing amines: Compounds with sulfur atoms in their structure, such as thiols or thioethers.
Uniqueness
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to the combination of the trimethylstannyl group and the sulfanylcarbonothioyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
401592-87-8 |
---|---|
Molecular Formula |
C9H21NS2Sn |
Molecular Weight |
326.1 g/mol |
IUPAC Name |
trimethylstannyl N-butyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2.3CH3.Sn/c1-3-4-5-7(2)6(8)9;;;;/h3-5H2,1-2H3,(H,8,9);3*1H3;/q;;;;+1/p-1 |
InChI Key |
JAYVTWORPUZYED-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(C)C(=S)S[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.